17alpha-Ethynyl-4,6beta-ethanoestradiol

Description

Historical Context and Discovery

The synthesis of this compound emerged from mid-20th-century efforts to modify natural estrogens for improved pharmacological properties. Ethynylation at the 17α position was first explored in the 1930s with ethinyl estradiol, a compound that demonstrated enhanced oral bioavailability compared to estradiol. The introduction of the 4,6beta-ethano bridge represents a later innovation aimed at altering molecular rigidity and receptor interaction.

Key synthetic milestones include:

- Early Ethynylation Techniques : The use of potassium acetylides in liquid ammonia for ethynylation, as demonstrated in the synthesis of ethinyl estradiol.

- Ethano Bridge Incorporation : Methods such as Simmons-Smith cyclopropanation reactions, which facilitated the formation of fused ethano rings in steroidal systems. For example, the synthesis of 6β,7β-methylene derivatives via stereoselective epoxidation and subsequent ring-opening reactions provided a pathway to introduce structural constraints.

- Patent Developments : The U.S. Patent 3,983,112 (1976) detailed the synthesis of 17β-ethynyl-3,17α-estradiol derivatives, highlighting the therapeutic potential of ethynylated steroids in fertility control.

Nomenclature and Classification

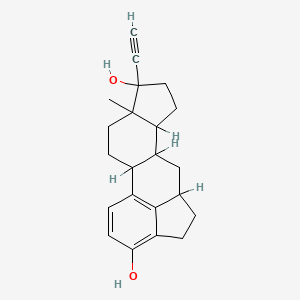

The systematic IUPAC name for this compound is (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol , reflecting its steroidal backbone and substituents.

Classification :

- Structural Class : 19-Norsteroid (lacks the C19 methyl group characteristic of testosterone derivatives).

- Functional Groups :

- Stereochemical Features : The 17α orientation of the ethynyl group and 6β position of the ethano bridge are critical for distinguishing it from endogenous estrogens like 17β-estradiol.

Table 1: Key Structural Features and Their Implications

Significance in Steroid Chemistry

The compound’s structural modifications confer unique pharmacological and biochemical properties:

- Metabolic Stability : The 17α-ethynyl group impedes oxidation by hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which are responsible for metabolizing natural estrogens. This property is shared with ethinyl estradiol but is further enhanced by the ethano bridge’s steric effects.

- Receptor Interaction : While the ethynyl group reduces binding affinity to nuclear estrogen receptors (ERα/ERβ), the ethano bridge may promote selective interactions with membrane-associated receptors like GPER1.

- Synthetic Utility : Serves as a precursor for prodrugs and radiolabeled analogs used in imaging studies. For example, tritiated derivatives have been employed to track estrogen receptor distribution in vitro.

Relationship to Other Ethynylated Steroids

This compound belongs to a broader family of ethynylated steroids, each with distinct pharmacological profiles:

Table 2: Comparison with Key Ethynylated Steroids

- Ethinyl Estradiol : Shares the 17α-ethynyl group but lacks the ethano bridge, resulting in higher ERα affinity and widespread use in contraceptives.

- 17α-Estradiol : A natural epimer with minimal estrogenic activity, highlighting the importance of the 17β configuration for receptor activation.

- Estradiol Cypionate : Demonstrates how esterification at the 17β position prolongs duration of action, contrasting with the ethano bridge’s conformational effects.

The ethano bridge in this compound distinguishes it from these analogs by imposing torsional constraints on the A-ring, potentially reducing genotoxic risks associated with planar estrogenic compounds.

Properties

CAS No. |

62842-09-5 |

|---|---|

Molecular Formula |

C22H26O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

6-ethynyl-5-methylpentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1(19),15,17-triene-6,16-diol |

InChI |

InChI=1S/C22H26O2/c1-3-22(24)11-9-18-17-12-13-4-5-16-19(23)7-6-15(20(13)16)14(17)8-10-21(18,22)2/h1,6-7,13-14,17-18,23-24H,4-5,8-12H2,2H3 |

InChI Key |

VMALNTHDTSFPDO-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC4CCC5=C(C=CC3=C45)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC4CCC5=C(C=CC3=C45)O |

Synonyms |

17 alpha-ethynyl-4,6 beta-ethanoestradiol |

Origin of Product |

United States |

Scientific Research Applications

Medical Uses

Ethinylestradiol is primarily known for its role in contraception and hormone replacement therapy. Its applications include:

- Contraception : Ethinylestradiol is a key component in combined oral contraceptives (COCs), where it is used alongside progestins to prevent ovulation and regulate menstrual cycles. Studies show that COCs containing ethinylestradiol are highly effective in preventing pregnancy, with typical use failure rates below 1% per year .

- Menopausal Hormone Therapy : It alleviates vasomotor symptoms such as hot flashes and night sweats in menopausal women. Hormone replacement therapy (HRT) with ethinylestradiol has been shown to improve quality of life by reducing these symptoms significantly compared to placebo treatments .

- Treatment of Menstrual Disorders : Ethinylestradiol is also used to manage conditions like amenorrhea (absence of menstruation) and dysmenorrhea (painful menstruation), providing relief from associated symptoms .

- Acne Treatment : In dermatology, ethinylestradiol is used in formulations to treat moderate acne, particularly in women. Its estrogenic effects can help reduce sebum production and inflammation .

Oncological Applications

Recent studies have explored the potential of ethinylestradiol in oncology:

- Breast Cancer Treatment : Ethinylestradiol has been investigated for its antiproliferative effects on breast cancer cells. Research indicates that it can inhibit cell growth and migration, making it a candidate for hormone-independent malignancies .

- Radiopharmaceutical Development : A derivative of ethinylestradiol has been synthesized for potential use as a radiopharmaceutical in breast cancer imaging. This application leverages the compound's affinity for estrogen receptors, allowing targeted imaging of estrogen-sensitive tumors .

Pharmacological Insights

Ethinylestradiol exhibits various pharmacological properties:

- Mechanism of Action : As a potent estrogen receptor agonist, ethinylestradiol binds to estrogen receptors in target tissues, influencing gene expression related to reproductive health and development .

- Binding Affinity : The compound has demonstrated high relative binding affinities for both estrogen receptor alpha (ERα) and beta (ERβ), indicating its effectiveness across different tissues .

Case Studies

Several case studies highlight the efficacy and safety of ethinylestradiol:

- Contraceptive Efficacy : A large cohort study involving thousands of women using COCs containing ethinylestradiol reported a failure rate of less than 1% with perfect use, underscoring its reliability as a contraceptive method .

- Hormone Replacement Therapy Outcomes : In a clinical trial assessing the impact of HRT with ethinylestradiol on menopausal symptoms, participants reported significant reductions in hot flashes and improved overall well-being compared to those receiving placebo treatment .

- Antiproliferative Effects in Cancer Research : A recent study demonstrated that ethinylestradiol analogs inhibited the proliferation of breast cancer cell lines by inducing cell cycle arrest and apoptosis, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Key Observations:

Enzyme Inhibition : Unlike 17-beta estradiol (a strong ER agonist), the 17-alpha configuration in both the target compound and 17-alpha estradiol correlates with 5α-reductase inhibition, a mechanism critical for treating androgenetic alopecia .

Metabolic Stability : The ethynyl group at C17α (shared with ethinyl estradiol) may prolong half-life by resisting hepatic degradation, though this requires empirical validation.

Pharmacological and Clinical Comparisons

Receptor Binding Affinity

- Estriol : Binds ERβ preferentially (Ki = 6.7 nM) vs. ERα (Ki = 14 nM), contributing to tissue-selective effects .

- Target Compound: The ethano bridge may sterically hinder ERα binding, favoring ERβ or non-genomic signaling pathways.

Research Findings and Limitations

- Evidence Gaps: Direct pharmacological data for this compound are absent in the provided sources. Comparisons rely on structural analogs (e.g., 17-alpha estradiol) and theoretical modeling.

- Safety Profile: Ethynyl-substituted estrogens (e.g., ethinyl estradiol) are associated with thromboembolic risks; the ethano bridge may mitigate this by reducing hepatic interaction, but toxicity studies are needed.

Preparation Methods

Ethynylation of Methoxydienone Intermediate

The synthesis begins with methoxydienone (13-ethyl-3-methoxygona-2,5(10)-diene-17-one), a precursor derived from estradiol via sequential oxidation and methylation. Ethynylation introduces the 17α-ethynyl group using acetylene gas or alkali metal acetylides (e.g., lithium acetylide) in anhydrous conditions. Key parameters include:

-

Solvent Selection : Tetrahydrofuran (THF), dioxane, or toluene are preferred for their ability to dissolve both the steroid substrate and the acetylide reagent.

-

Temperature : Reactions are conducted at –10°C to 0°C to minimize side reactions.

-

Base : Potassium tert-butoxide (3 molar equivalents) facilitates deprotonation, enhancing acetylide nucleophilicity.

This step yields dienol ether (13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol), a key intermediate.

Hydrolysis of Dienol Ether

The dienol ether undergoes acid-catalyzed hydrolysis to remove the methoxy group and generate the final estradiol derivative. Traditional methods using hydrochloric acid in methanol produce an O-impurity (5-methoxylevonorgestrel). To circumvent this, the patent WO2012110947A1 recommends:

-

Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) prevent nucleophilic addition of methanol to the Δ⁵,¹⁰ double bond.

-

Acid Choice : Concentrated sulfuric acid at 60–70°C achieves complete hydrolysis within 2–3 hours, reducing impurity levels below detection limits.

Optimization of Reaction Conditions

Ethynylation Efficiency

Comparative studies highlight the impact of solvent polarity on reaction kinetics. Polar aprotic solvents like DMF accelerate ethynylation but may complicate purification. Conversely, THF balances reactivity and ease of isolation. The table below summarizes optimal conditions:

Hydrolysis and Impurity Control

The substitution of protic solvents with aprotic alternatives eliminates the O-impurity. For example, hydrolysis in DMF with H₂SO₄ achieves >99% purity, compared to 0.29% impurity in methanol/HCl systems.

Purification and Crystallization

Crude 17α-ethynyl-4,6β-ethanoestradiol is purified via acid treatment and recrystallization:

-

Acid Wash : Stirring the crude product with dilute H₂SO₄ in DMF at 60°C removes residual impurities.

-

Recrystallization : Ethyl acetate or methanol/water mixtures (1:99 v/v) yield crystalline product with >99.5% purity.

High-performance liquid chromatography (HPLC) is employed for purity assessment. A typical method uses a C18 column, acetonitrile/water mobile phase, and UV detection at 240 nm. The absence of the O-impurity is confirmed by retention time comparison against reference standards .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 17alpha-Ethynyl-4,6beta-ethanoestradiol, and how does its pentacyclic structure influence experimental design?

- Methodological Answer : The synthesis involves converting estrone into a key intermediate (17β-acetoxy-3-methoxy-1,3,5-estratriene-6β-acetic acid) over 11 steps, followed by Friedel-Crafts cyclization with aluminum chloride to form the ethano bridge. The B-ring distortion caused by the 4,6β-ethano bridge necessitates structural validation via X-ray crystallography (as demonstrated for its p-bromobenzoate derivative). Researchers should prioritize steric and conformational analyses during synthesis to ensure fidelity, given the compound’s non-classical steroid geometry .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use personal protective equipment (PPE), avoid inhalation/contact, and ensure ventilation. Store in sealed, dry containers at room temperature. Stability data indicate no decomposition under recommended conditions, but prolonged exposure to moisture or light should be avoided. Emergency protocols include flushing eyes/skin with water and seeking medical aid for ingestion .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Derivatize phenolic groups with pentafluorobenzoyl chloride and alcohol groups with MSTFA for GC/MS analysis. Note that matrix effects (e.g., biological samples) can delay silylation of ethynyl groups, requiring extended reaction times or alternative derivatization agents. Validate methods using internal standards like deuterated analogs (e.g., estradiol-d10) to control for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in derivatization efficiency of this compound across different sample matrices?

- Methodological Answer : Conduct matrix-matched calibration studies to identify interference sources. For example, lipid-rich samples may require solid-phase extraction (SPE) cleanup before derivatization. Optimize MSTFA reaction time (30–60 minutes) and temperature (60–70°C) to overcome steric hindrance from the ethano bridge. Cross-validate with LC-MS/MS to confirm recoveries .

Q. What experimental strategies elucidate the conformational impact of the 4,6β-ethano bridge on receptor binding or activity?

- Methodological Answer : Use molecular docking simulations to compare the compound’s distorted B-ring conformation with natural estrogens (e.g., 17β-estradiol). Pair this with in vitro receptor binding assays (ERα/ERβ) to quantify affinity changes. Structural data from X-ray crystallography (as in the p-bromobenzoate derivative) should inform mutagenesis studies targeting residues interacting with the ethano bridge .

Q. How can stability studies address discrepancies in decomposition products under varying experimental conditions?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC-UV or GC/MS. The ethano bridge may increase susceptibility to oxidation; include antioxidants (e.g., BHT) in formulations. Note that thermal decomposition under GC/MS conditions produces CO, requiring inert atmospheres during analysis .

Methodological and Ethical Considerations

Q. How should researchers design studies to ensure reproducibility in pharmacological profiling of this compound?

- Methodological Answer : Adopt the ARRIVE guidelines for preclinical studies. Use standardized cell lines (e.g., MCF-7 for estrogenic activity) and validate purity (>98% via HPLC) to minimize batch variability. Publish raw data and analytical parameters (e.g., LC gradients, MS ionization settings) to enable replication .

Q. What ethical considerations apply to handling this compound in animal studies?

- Methodological Answer : Comply with institutional IACUC protocols for estrogenic compounds. Monitor for off-target effects (e.g., uterotrophic activity) and disclose conflicts of interest if collaborating with synthetic chemistry teams. Use the lowest effective dose to minimize hormonal disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.